
3-(Methylsulfanylmethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanylmethyl)pyrrolidine is an organic compound with the molecular formula C6H13NS It features a pyrrolidine ring substituted with a methylsulfanylmethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanylmethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with methylthiomethyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanylmethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution: The methylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, dichloromethane
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Pyrrolidine
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanylmethyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylsulfanylmethyl)pyrrolidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the methylsulfanylmethyl group.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.
Uniqueness: 3-(Methylsulfanylmethyl)pyrrolidine is unique due to the presence of the methylsulfanylmethyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .
Properties
CAS No. |
164666-08-4 |
|---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NS/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3 |
InChI Key |
DLRXQZPIZMUQQC-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


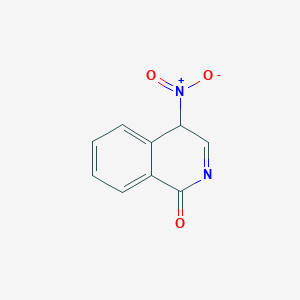
![4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B12356884.png)
![N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12356886.png)
![N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356893.png)
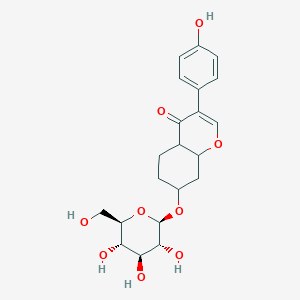
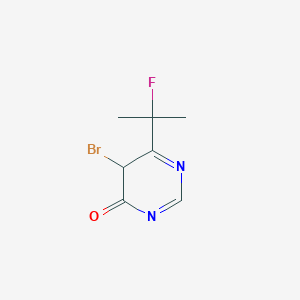
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B12356907.png)

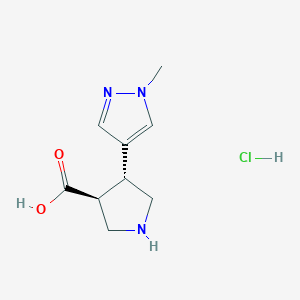

![(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-3,4,4a,5,6,8-hexahydro-2H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12356937.png)
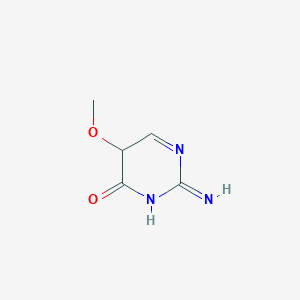

![6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B12356954.png)
